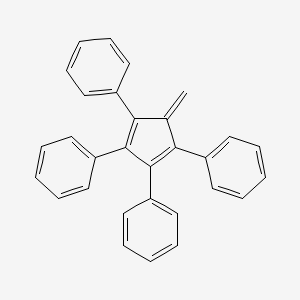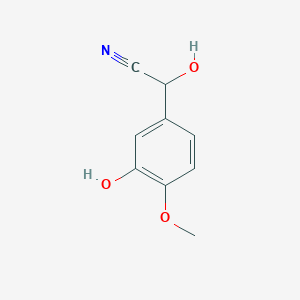![molecular formula C21H19N3O3S B11975610 N-(1-{[2-(ethylsulfanyl)pyrimidin-4-yl]oxy}-2-oxo-2-phenylethyl)benzamide CAS No. 312507-34-9](/img/structure/B11975610.png)
N-(1-{[2-(ethylsulfanyl)pyrimidin-4-yl]oxy}-2-oxo-2-phenylethyl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(1-{[2-(ethylsulfanyl)pyrimidin-4-yl]oxy}-2-oxo-2-phenylethyl)benzamide is a complex organic compound that belongs to the class of heterocyclic compounds. This compound features a pyrimidine ring substituted with an ethylsulfanyl group and an oxy group, which is further connected to a benzamide moiety. The unique structure of this compound makes it of significant interest in various fields of scientific research, including medicinal chemistry and pharmacology.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-{[2-(ethylsulfanyl)pyrimidin-4-yl]oxy}-2-oxo-2-phenylethyl)benzamide typically involves multiple steps, starting with the preparation of the pyrimidine ring. One common method involves the cyclization of appropriate precursors under controlled conditions. The ethylsulfanyl group is introduced via nucleophilic substitution reactions, where an ethylthiol reagent reacts with a halogenated pyrimidine derivative .
The oxy group is then introduced through an etherification reaction, where the pyrimidine derivative reacts with an appropriate phenolic compound. The final step involves the formation of the benzamide moiety through an amide coupling reaction, typically using reagents such as carbodiimides or acyl chlorides .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the high purity of the final product .
化学反应分析
Types of Reactions
N-(1-{[2-(ethylsulfanyl)pyrimidin-4-yl]oxy}-2-oxo-2-phenylethyl)benzamide undergoes various chemical reactions, including:
Oxidation: The ethylsulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group in the benzamide moiety can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Amines, thiols, and alcohols.
Major Products Formed
Sulfoxides and Sulfones: Formed from the oxidation of the ethylsulfanyl group.
Alcohols: Formed from the reduction of the carbonyl group in the benzamide moiety.
Substituted Pyrimidines: Formed from nucleophilic substitution reactions.
科学研究应用
N-(1-{[2-(ethylsulfanyl)pyrimidin-4-yl]oxy}-2-oxo-2-phenylethyl)benzamide has a wide range of applications in scientific research:
Medicinal Chemistry: This compound is studied for its potential as a therapeutic agent due to its unique structure and biological activity.
Biological Research: The compound is used as a tool to study various biological processes, including enzyme inhibition and receptor binding.
Industrial Applications: It is used in the synthesis of other complex organic molecules and as an intermediate in the production of pharmaceuticals.
作用机制
The mechanism of action of N-(1-{[2-(ethylsulfanyl)pyrimidin-4-yl]oxy}-2-oxo-2-phenylethyl)benzamide involves its interaction with specific molecular targets in the body. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. Additionally, it can interact with receptors on the cell surface, modulating signal transduction pathways and affecting cellular responses .
相似化合物的比较
Similar Compounds
- N-(1-{[2-(methylsulfanyl)pyrimidin-4-yl]oxy}-2-oxo-2-phenylethyl)benzamide
- N-(1-{[2-(propylsulfanyl)pyrimidin-4-yl]oxy}-2-oxo-2-phenylethyl)benzamide
Uniqueness
N-(1-{[2-(ethylsulfanyl)pyrimidin-4-yl]oxy}-2-oxo-2-phenylethyl)benzamide is unique due to the presence of the ethylsulfanyl group, which imparts distinct chemical and biological properties. This group can influence the compound’s reactivity and interaction with biological targets, making it a valuable molecule for research and development .
属性
CAS 编号 |
312507-34-9 |
|---|---|
分子式 |
C21H19N3O3S |
分子量 |
393.5 g/mol |
IUPAC 名称 |
N-[1-(2-ethylsulfanylpyrimidin-4-yl)oxy-2-oxo-2-phenylethyl]benzamide |
InChI |
InChI=1S/C21H19N3O3S/c1-2-28-21-22-14-13-17(23-21)27-20(18(25)15-9-5-3-6-10-15)24-19(26)16-11-7-4-8-12-16/h3-14,20H,2H2,1H3,(H,24,26) |
InChI 键 |
STYAURRAQKKZHI-UHFFFAOYSA-N |
规范 SMILES |
CCSC1=NC=CC(=N1)OC(C(=O)C2=CC=CC=C2)NC(=O)C3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![Methyl (2Z)-5-[4-(acetyloxy)-3-methoxyphenyl]-2-(1-allyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate](/img/structure/B11975556.png)
![Methyl (2E)-2-{[5-(2-chlorophenyl)-2-furyl]methylene}-5-(4-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate](/img/structure/B11975562.png)
![9-Chloro-2-(3,4-dimethoxyphenyl)-5-(3-nitrophenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B11975569.png)
![isopropyl (2E)-2-(4-fluorobenzylidene)-7-methyl-3-oxo-5-(2-thienyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11975575.png)
![N'-{(E)-[4-(benzyloxy)phenyl]methylidene}-4-chlorobenzohydrazide](/img/structure/B11975581.png)
![N-(2,4-dimethylphenyl)-2-{[1-(3-methylphenyl)-1H-tetraazol-5-yl]thio}acetamide](/img/structure/B11975591.png)

![N-(4-chlorophenyl)-2-{(2E)-2-[(2-hydroxynaphthalen-1-yl)methylidene]hydrazinyl}-2-oxoacetamide](/img/structure/B11975604.png)
![7-[3-(4-chlorophenoxy)-2-hydroxypropyl]-8-(cyclohexylamino)-3-methyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B11975617.png)
![4-(decyloxy)-N-(dibenzo[b,d]furan-3-yl)benzamide](/img/structure/B11975622.png)
![3-[(3,4-Dichlorobenzyl)sulfanyl][1,2,4]triazolo[3,4-b][1,3]benzothiazole](/img/structure/B11975624.png)

![N'-[(E)-1-(4-chlorophenyl)ethylidene]-3-isopropyl-1H-pyrazole-5-carbohydrazide](/img/structure/B11975637.png)
